

In Vitro Evaluation of Cdk2-IN-19: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of **Cdk2-IN-19**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). **Cdk2-IN-19**, also identified as compound 32, has demonstrated significant potential as an anti-cancer agent, particularly in tumors with cyclin E1 (CCNE1) amplification. This document summarizes its biochemical potency, kinase selectivity, and effects on cancer cell proliferation, along with the detailed experimental protocols for its in vitro characterization.

Core Data Presentation

The in vitro activity of **Cdk2-IN-19** has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these evaluations.

Table 1: Biochemical Potency and Selectivity of Cdk2-IN-19

Target	Ki (nM)	IC50 (nM)	Selectivity vs. CDK2 (Fold)
CDK2/cyclin A2	0.18	-	1
CDK1/cyclin A2	-	-	12



Data sourced from Zeng et al., 2023.[1]

Table 2: Kinase Selectivity Profile of Cdk2-IN-19

A comprehensive kinase selectivity panel was utilized to assess the specificity of **Cdk2-IN-19**. The compound exhibited minimal inhibition of CDK4, CDK6, and ERK2.[1] While potent against CDK2, it also showed activity against CDK1.[1]

Kinase	% Inhibition at 1 μM	IC50 (nM)
CDK2/cyclin A2	-	-
CDK1/cyclin A2	-	-
CDK4/cyclin D1	Minimal Inhibition	>10,000
CDK6/cyclin D3	Minimal Inhibition	>10,000
ERK2	Minimal Inhibition	>10,000

Detailed percentage inhibition values against a broader panel are typically found in the supplementary information of the source publication.

Table 3: Anti-proliferative Activity of Cdk2-IN-19

The anti-proliferative effects of **Cdk2-IN-19** were evaluated in cancer cell lines. The OVCAR3 ovarian cancer cell line, which is known to have CCNE1 amplification, was a key model for assessing its cellular efficacy.

Cell Line	Cancer Type	IC50 (μM)
OVCAR3	Ovarian Cancer	-
OVISE	Ovarian Cancer	-

Specific IC50 values for cell proliferation are detailed in the primary research publication and are crucial for understanding the compound's cellular potency.

Experimental Protocols



Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments conducted in the evaluation of **Cdk2-IN-19**.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (Ki) of **Cdk2-IN-19** against CDK2/cyclin A2.

Materials:

- Recombinant human CDK2/cyclin A2 enzyme
- ATP
- Substrate peptide (e.g., a derivative of histone H1)
- Cdk2-IN-19 (compound 32)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare a serial dilution of Cdk2-IN-19 in DMSO.
- In a 384-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the assay buffer.
- Add the serially diluted Cdk2-IN-19 to the wells.
- Initiate the kinase reaction by adding a concentration of ATP near the Km value.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.



- Calculate the percentage of inhibition for each concentration of the inhibitor.
- Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Cdk2-IN-19 on cancer cell lines.

Materials:

- OVCAR3 human ovarian cancer cells
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Cdk2-IN-19 (compound 32)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom plates

Procedure:

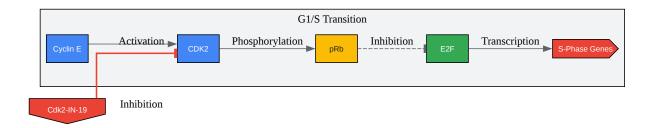
- Seed OVCAR3 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of **Cdk2-IN-19** in the cell culture medium.
- Treat the cells with the serially diluted compound and a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell viability relative to the vehicle control.



 Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

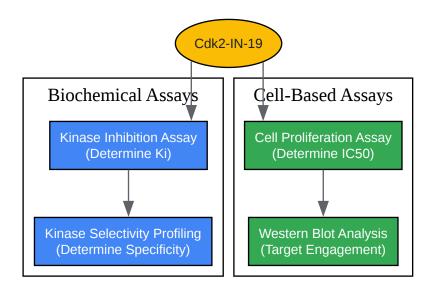
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of **Cdk2-IN-19**.



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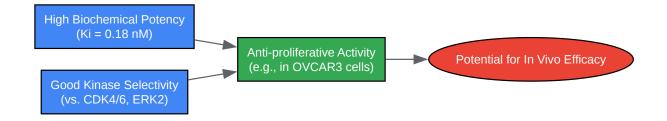
Simplified CDK2 signaling pathway at the G1/S checkpoint.



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Workflow for the in vitro evaluation of Cdk2-IN-19.





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Logical flow from in vitro properties to in vivo potential.

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References

- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) -PMC [pmc.ncbi.nlm.nih.gov]
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